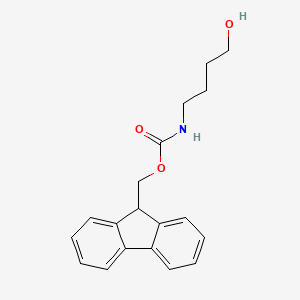

4-(Fmoc-amino)-1-butanol

Descripción

Background and Significance in Chemical Synthesis

4-(Fmoc-amino)-1-butanol, also known by its systematic name (9H-fluoren-9-yl)methyl (4-hydroxybutyl)carbamate, is a bifunctional organic compound of considerable utility in modern chemical synthesis. sigmaaldrich.comwuxiapptec.com Its structure incorporates two key functional groups: a primary alcohol (-OH) and a primary amine protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement makes it a valuable building block, particularly in the fields of peptide synthesis and the development of complex molecular architectures.

The significance of this compound lies in the orthogonal nature of its functional groups. The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgcsic.es This deprotection is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). csic.esrsc.org The primary alcohol, on the other hand, remains stable under these conditions and is available for subsequent reactions, such as esterification or etherification. This dual reactivity allows for the strategic incorporation of a flexible four-carbon linker into a variety of molecules.

In the context of peptide chemistry, this compound can be used to introduce a non-amino acid spacer into a peptide sequence or to attach molecules to the peptide backbone. Its role as a cross-linking reagent has also been noted. sigmaaldrich.com The hydroxyl group can be functionalized to attach other molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or other bioactive moieties, thereby modifying the properties of the final product.

Scope and Objectives of Research on this compound

Research concerning this compound primarily focuses on its synthesis and application as a versatile linker and building block. A key objective is the development of efficient and high-yielding synthetic routes to this compound. This often involves the protection of the amino group of 4-amino-1-butanol (B41920) with an Fmoc-donating reagent. wikipedia.org

A significant area of investigation is its application in the synthesis of modified peptides and peptidomimetics. Scientists explore the use of this compound to create peptides with altered pharmacological properties, such as increased stability, enhanced cell permeability, or novel biological activities. The four-carbon chain provided by the butanol backbone can influence the conformation and flexibility of the resulting molecule.

Furthermore, research extends to the use of this compound in the construction of more complex molecular systems. This includes its incorporation into dendrimers, as a linker for drug-conjugates, and in the preparation of functionalized surfaces for various biochemical and material science applications. The objective in these studies is to leverage the compound's bifunctionality to bridge different molecular components and create novel supramolecular structures.

Historical Context of Fmoc-Protected Amino Alcohols in Organic Chemistry

The development and popularization of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in the late 1970s marked a significant milestone in peptide synthesis. peptide.com It provided a milder alternative to the traditional Boc/Bzl strategy, which required the use of strong acids like hydrofluoric acid for deprotection. csic.es The Fmoc group's lability to bases allowed for an orthogonal protection scheme that was more compatible with sensitive amino acid side chains and solid-phase synthesis techniques. wikipedia.orgrsc.org

Initially, the focus of Fmoc chemistry was on the protection of α-amino acids for peptide synthesis. wiley-vch.de However, the utility of the Fmoc group was soon extended to other amine-containing molecules, including amino alcohols. Fmoc-protected amino alcohols emerged as valuable tools for chemists seeking to incorporate non-peptidic linkers and structural motifs into peptides and other organic molecules.

The Sharpless asymmetric aminohydroxylation (SAAH) reaction has been a significant development in the synthesis of chiral Fmoc-protected amino alcohols. acs.orgnih.gov Research has shown that using FmocNHCl as a nitrogen source in the SAAH reaction can produce a variety of chiral Fmoc-protected amino alcohols in high yield and with excellent enantiomeric ratios. acs.orgnih.gov This has been instrumental in preparing building blocks for Fmoc solid-phase peptide synthesis. nih.gov The ability to create stereochemically defined amino alcohols has greatly expanded the scope of molecules that can be synthesized, allowing for more precise control over the three-dimensional structure of the final products.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₃ sigmaaldrich.com |

| Molecular Weight | 311.37 g/mol sigmaaldrich.com |

| Melting Point | 113-118 °C sigmaaldrich.com |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTTUOLQLCQZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371395 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209115-32-2 | |

| Record name | 4-(Fmoc-amino)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Advanced Synthetic Routes to 4-(Fmoc-amino)-1-butanol

The primary route to this compound begins with the synthesis of its precursor, 4-amino-1-butanol (B41920). Various methods exist for producing this precursor, ranging from classical chemical reductions to biocatalytic processes. Once 4-amino-1-butanol is obtained, the Fmoc protecting group is introduced. The reaction typically involves reacting 4-amino-1-butanol with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

A general synthetic scheme is as follows:

Step 1: Synthesis of 4-amino-1-butanol. One common laboratory method involves the reduction of succinonitrile (B93025) to putrescine (1,4-diaminobutane), followed by selective reaction and hydrolysis. Industrial routes may involve the catalytic isomerization of but-2-ene-1,4-diol followed by reductive amination. google.com

Step 2: Fmoc Protection. 4-amino-1-butanol is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base, such as sodium carbonate or triethylamine, is added to deprotonate the amino group. The Fmoc-reagent is then added, reacting with the nucleophilic amine to form the stable carbamate (B1207046) linkage.

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is not applicable to its direct synthesis.

However, the principles of stereoselective synthesis become relevant when using chiral derivatives of 4-amino-1-butanol or when this compound is used as a building block in the synthesis of larger, chiral molecules. For instance, the synthesis of (R)-3-amino-1-butanol, a chiral analogue, has been achieved with high enantiomeric excess using (R)-selective transaminases. nih.gov If such a chiral amino alcohol were to be Fmoc-protected, the reaction conditions would need to be carefully controlled to prevent racemization at the stereocenter. The stability of the Fmoc group under various conditions generally preserves the stereochemical integrity of the adjacent chiral center during subsequent synthetic steps.

The application of green chemistry principles to the synthesis of this compound focuses on both the production of the 4-amino-1-butanol precursor and the Fmoc protection step.

Precursor Synthesis: Microbial fermentation has emerged as a sustainable route to produce 4-amino-1-butanol from renewable resources like glucose. nih.gov Metabolically engineered strains of Corynebacterium glutamicum have been developed to convert putrescine into 4-amino-1-butanol, achieving significant titers. nih.govchemicalbook.com This biosynthetic approach avoids the use of harsh reagents and hazardous intermediates often found in traditional chemical syntheses.

Fmoc Protection Step: In the context of peptide synthesis where Fmoc chemistry is prevalent, significant efforts have been made to replace hazardous solvents like N,N-dimethylformamide (DMF). tandfonline.comcsic.es Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as greener alternatives for both coupling and Fmoc-deprotection steps. csic.es Applying these solvent systems to the synthesis of this compound could reduce the environmental impact of the process. Furthermore, optimizing the reaction to minimize the use of excess reagents and simplifying purification to reduce solvent consumption are key green chemistry considerations. peptide.com

Optimizing the synthesis of this compound involves fine-tuning the reaction parameters for both the formation of the precursor and the protection step to maximize yield and purity.

For the synthesis of 4-amino-1-butanol via the hydrolysis of N-(4-hydroxybutyl)phthalimide, reaction conditions can be optimized to achieve high yields. A study demonstrated a yield of 90.8% with a purity of 99.5% by carefully controlling temperature, reaction time, and purification methods such as distillation under reduced pressure. chemicalbook.com

For the Fmoc protection step, key variables include the choice of base, solvent, temperature, and the Fmoc-reagent. The reaction is typically rapid at room temperature. The use of a biphasic system like dioxane/water with a base like sodium carbonate is common. The pH of the reaction medium is crucial; it must be high enough to deprotonate the primary amine, making it nucleophilic, but not so high as to cause significant hydrolysis of the Fmoc-reagent.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Solvent System | Dioxane/Water or Acetonitrile (B52724)/Water | Ensures solubility of both the polar amino alcohol and the nonpolar Fmoc-reagent. |

| Base | Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) | Maintains a basic pH (typically 8-9) to deprotonate the amine without excessive reagent hydrolysis. nih.gov |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. The reaction is often exothermic. |

| Stoichiometry | Slight excess of Fmoc-reagent | Drives the reaction to completion, but a large excess can complicate purification. |

| Reaction Time | Typically 1-4 hours | Monitored by TLC or HPLC to ensure complete consumption of the starting material. |

Functional Group Interconversions and Modifications of this compound

The bifunctional nature of this compound, possessing a protected amine and a free hydroxyl group, allows for a range of selective modifications.

The primary hydroxyl group (-OH) of this compound is a nucleophile that can undergo various chemical transformations while the Fmoc-protected amine remains intact. The stability of the Fmoc group under neutral or acidic conditions allows for selective reactions at the hydroxyl terminus.

Common derivatizations include:

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) to form esters. It can also be coupled to carboxylic acids using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: Formation of ethers can be achieved via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the oxidation state of the product. For example, pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) would produce the carboxylic acid, Fmoc-aminobutanoic acid.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | -O-C(=O)CH₃ (Acetate Ester) |

| Etherification | 1. NaH; 2. Benzyl Bromide | -O-CH₂-Ph (Benzyl Ether) |

| Oxidation to Aldehyde | PCC or Dess-Martin Periodinane | -CHO (Aldehyde) |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent | -COOH (Carboxylic Acid) |

The defining reaction of the Fmoc-protected amine is its deprotection. The Fmoc group is specifically designed to be labile under mild basic conditions, a property that is the cornerstone of its use in solid-phase peptide synthesis (SPPS). csic.es

The deprotection occurs via a β-elimination mechanism. luxembourg-bio.com A base, typically a secondary amine like piperidine (B6355638) (usually in a 20% solution in DMF), abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene and carbon dioxide, liberating the free primary amine of the butanol derivative. luxembourg-bio.com

This cleavage is rapid and quantitative under mild conditions, leaving acid-labile side-chain protecting groups and the linkage to a solid support (in SPPS) intact. While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperidine to accelerate the removal. iris-biotech.de The liberated amine is then available for subsequent reactions, such as peptide bond formation.

Preparation of Bifunctional Linkers and Probes

Bifunctional linkers are molecules that contain at least two reactive functional groups, enabling the connection of two other molecules. Chemical probes are specialized molecules used to study biological systems. The unique structure of this compound makes it an ideal starting material for the synthesis of such tools. The primary alcohol can be derivatized to introduce a second reactive moiety, while the Fmoc-protected amine can be deprotected to allow for conjugation to another molecule, often a peptide or a solid support.

The synthesis of a bifunctional linker from this compound typically begins with the modification of the hydroxyl group. For instance, the alcohol can be converted into a more reactive functional group, such as an azide (B81097), a carboxylic acid, or an alkyne. These transformations are carried out using standard organic chemistry reactions.

Table 1: Exemplary Derivatization Reactions of this compound for Bifunctional Linker Synthesis

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |

| This compound | 1. Mesyl chloride, Triethylamine, DCM; 2. Sodium azide, DMF | Azide | Click chemistry, bioconjugation |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Amide bond formation |

| This compound | 1. Tosyl chloride, Pyridine; 2. Propargylamine, Base | Alkyne | Strain-promoted alkyne-azide cycloaddition (SPAAC) |

These derivatized intermediates can then be utilized in various bioconjugation strategies. For example, the azido-derivatized compound can be coupled to a molecule containing an alkyne via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. The carboxylated derivative can be activated and coupled to an amine-containing molecule to form a stable amide bond.

Novel Protective Group Strategies for Amino Alcohols in Complex Syntheses

In the synthesis of complex molecules, such as modified peptides or natural products, the selective protection and deprotection of functional groups is of paramount importance. The concept of "orthogonal" protecting groups is central to these strategies, where one protecting group can be removed in the presence of another without affecting it. sigmaaldrich.com

The Fmoc group protecting the amine in this compound is base-labile, typically removed with piperidine in dimethylformamide (DMF). For the hydroxyl group to be selectively manipulated during a synthesis, it must be protected with a group that is stable to these basic conditions but can be removed under different, specific conditions (e.g., acidic or reductive conditions). This orthogonal protection scheme allows for the sequential functionalization of the amino and hydroxyl groups.

Table 2: Orthogonal Protecting Groups for the Hydroxyl Moiety of this compound

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

| tert-Butyl | tBu | Isobutylene, catalytic acid | Trifluoroacetic acid (TFA) | Stable to base |

| Trityl | Trt | Trityl chloride, base | Mild acid (e.g., 1% TFA in DCM) | Stable to base |

| Silyl ethers (e.g., TBDMS) | TBDMS | tert-Butyldimethylsilyl chloride, imidazole | Fluoride ions (e.g., TBAF) | Stable to base |

| Benzyl | Bn | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

This orthogonal approach is particularly valuable in solid-phase synthesis. For instance, this compound with its hydroxyl group protected by a trityl group can be anchored to a solid support via its deprotected amine. The peptide chain can then be elongated using standard Fmoc-SPPS. After completion of the peptide sequence, the trityl group can be selectively removed under mild acidic conditions to expose the hydroxyl group for further on-resin modification, such as the attachment of a fluorescent probe or a drug molecule. Finally, the entire construct can be cleaved from the resin using strong acid, which also removes any acid-labile side-chain protecting groups on the peptide.

This strategic use of orthogonal protecting groups with this compound provides a versatile platform for the synthesis of complex, multifunctional molecules with a high degree of control and precision.

Applications in Peptide and Peptidomimetic Chemistry

Role of 4-(Fmoc-amino)-1-butanol in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. altabioscience.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a predominant strategy in SPPS due to its base-labile nature, which allows for mild deprotection conditions and preserves acid-labile side-chain protecting groups. altabioscience.comnih.gov Within this framework, this compound serves as a unique building block that extends the chemical diversity of synthetic peptides.

This compound can be incorporated into a growing peptide chain on a solid support using standard Fmoc-SPPS protocols. nih.gov Its primary amine is protected by the Fmoc group, allowing for its participation in the iterative deprotection and coupling cycles characteristic of SPPS. The hydroxyl group at the other end of the butanol chain remains available for further modification, or it can be capped if desired.

Table 1: Comparison of Standard Amino Acid and this compound in SPPS

| Feature | Standard Fmoc-Amino Acid | This compound |

| Functional Groups | α-amino group (Fmoc protected), α-carboxyl group, side chain | Amino group (Fmoc protected), primary hydroxyl group |

| Bond Formation in SPPS | Peptide (amide) bond | Amide bond formation at the N-terminus |

| Primary Role | Forms the peptide backbone | Acts as a spacer, linker, or conformational modifier |

| Post-synthesis Modification | Primarily on the side chain | At the terminal hydroxyl group |

The introduction of this compound into a peptide sequence can have a significant impact on its conformational properties. The flexible four-carbon chain can disrupt rigid secondary structures like α-helices and β-sheets, or it can be used to introduce turns and loops. nih.gov This conformational modulation is a powerful tool for probing structure-activity relationships and for designing peptides with specific three-dimensional arrangements. nih.gov

Furthermore, the replacement of a standard amino acid with this building block can enhance the proteolytic stability of the resulting peptide. Proteolytic enzymes often recognize and cleave specific peptide bond sequences. The introduction of a non-peptidic linker can render the molecule less susceptible to enzymatic degradation, thereby increasing its in vivo half-life.

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts due to their conformationally constrained nature. mesalabs.com this compound can be utilized in the synthesis of cyclic peptides where the butanol chain acts as a part of the cyclic scaffold.

In the realm of stapled peptides, which are peptides conformationally locked into an α-helical structure, specialized amino acids with olefinic side chains are typically employed. nih.govpeptide.com While not a traditional stapling amino acid, the hydroxyl group of this compound can serve as an anchor point for the attachment of linkers that can then be used to create cyclic or otherwise constrained peptide structures. This allows for the generation of peptides with stabilized secondary structures and potentially improved cell permeability and biological activity. mesalabs.com

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific coupling reactions that are challenging on a solid support. In solution-phase synthesis, this compound can be used as a starting material for the synthesis of peptide fragments or as a C-terminal alcohol-containing building block. The Fmoc group provides the necessary N-terminal protection, while the hydroxyl group can be reacted with an activated N-protected amino acid to form an ester linkage. Subsequent deprotection and coupling steps can then be carried out in solution. acs.org

Design and Synthesis of Peptidomimetics Incorporating this compound Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov this compound is an excellent scaffold for the design of peptidomimetics. The butanol backbone can replace a portion of the peptide chain, and the amino and hydroxyl groups can be functionalized to mimic the side chains of natural amino acids or to introduce novel chemical functionalities.

For instance, the hydroxyl group can be oxidized to a carboxylic acid to create a γ-amino acid analog, or it can be used as a handle to attach various pharmacophoric groups. The flexibility of the butanol chain allows for the creation of diverse molecular shapes that can be tailored to interact with specific biological targets.

Table 2: Research Findings on Peptidomimetic Design

| Research Area | Key Finding | Potential Application of this compound |

| Protease Inhibition | Peptidomimetics with non-peptidic backbones show increased resistance to proteolysis. | Incorporation of the butanol scaffold to disrupt enzymatic recognition sites. |

| Receptor Agonism/Antagonism | Constrained peptidomimetics can exhibit high receptor selectivity. | Use as a flexible linker to orient pharmacophoric groups for optimal receptor binding. |

| Cell Permeability | Modification of the peptide backbone can improve membrane permeability. | The lipophilic nature of the butanol chain may enhance passive diffusion across cell membranes. |

Development of Linkers for Peptide-Drug Conjugates (PDCs)

This compound is an ideal building block for the synthesis of linkers for PDCs. The amino group can be attached to the peptide, while the hydroxyl group can be derivatized to create a cleavable or non-cleavable linkage to the drug. For example, the hydroxyl group can be esterified with a drug-containing carboxylic acid to create a linker that is susceptible to hydrolysis by esterases present in the tumor microenvironment or within the target cell. Alternatively, a more stable ether or carbamate (B1207046) linkage can be formed for non-cleavable linker designs. biosyn.com The length and flexibility of the butanol chain can also be fine-tuned to optimize the pharmacokinetic properties of the PDC. nih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Use in the Synthesis of Prodrugs and Targeted Delivery Systems

The design of prodrugs is a critical strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 4-(Fmoc-amino)-1-butanol serves as an important intermediate in the construction of linkers for prodrugs and targeted delivery systems. nih.gov The Fmoc-protected amine allows for its use in solid-phase synthesis, where it can be incorporated into a larger linker structure. nih.gov The primary alcohol provides a convenient attachment point for a drug molecule, often via an ester or ether linkage.

This approach allows for the creation of prodrugs that can be cleaved in a specific physiological environment, such as the acidic tumor microenvironment or in the presence of certain enzymes, to release the active drug. The butanol chain itself can influence the solubility and release kinetics of the prodrug. Furthermore, 4-amino-1-butanol (B41920), the deprotected form of the compound, is a precursor for biodegradable polymers that are utilized in gene delivery systems. nih.gov

| Feature | Role in Prodrug/Targeted Delivery |

| Fmoc-protected amine | Enables stepwise synthesis of linkers using solid-phase methodologies. |

| Primary alcohol | Provides a site for covalent attachment of the active drug molecule. |

| Butanol chain | Can be modified to tune the solubility and cleavage characteristics of the linker. |

| Biodegradability | The underlying amino alcohol structure can be incorporated into biodegradable delivery platforms. |

Scaffold for the Development of Small Molecule Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug leads, and it relies on the use of versatile scaffolds to generate large libraries of diverse small molecules. nih.govmdpi.comgrafiati.com this compound is well-suited for this purpose, acting as a bifunctional building block. In solid-phase synthesis, the hydroxyl group can be anchored to a resin, leaving the Fmoc-protected amine available for reaction. nih.gov

Following the removal of the Fmoc group, a wide array of chemical moieties can be coupled to the free amine. This process can be repeated in a systematic fashion to build up a library of compounds with diverse functionalities. The flexibility of the butanol linker allows the attached functional groups to explore a wider conformational space, which can be advantageous for binding to biological targets. The compound's designation as a cross-linking reagent further underscores its utility in creating complex molecular architectures.

Application in Click Chemistry and Bioconjugation Strategies

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for bioconjugation due to its high efficiency and specificity. This compound can be readily adapted for use in click chemistry. The primary alcohol can be chemically modified to introduce either an azide (B81097) or an alkyne functional group.

This derivatized molecule can then be "clicked" onto a complementary-functionalized biomolecule, such as a peptide, a protein, or a fluorescent dye. The Fmoc group provides an orthogonal protecting group that can be removed at a later stage to allow for further modification at the amine terminus. This strategy is highly valuable for the synthesis of complex bioconjugates used in diagnostics and therapeutics.

Example of Derivatization for Click Chemistry:

| Starting Material | Reagents | Functionalized Intermediate |

| This compound | 1. Tosyl chloride, pyridine; 2. Sodium azide | 4-(Fmoc-amino)-1-azidobutane |

| This compound | Propargyl bromide, sodium hydride | 4-(Fmoc-amino)-1-(propargyloxy)butane |

Role in the Design of Enzyme Inhibitors and Receptor Ligands

The rational design of enzyme inhibitors and receptor ligands often involves the use of molecular scaffolds that can position key pharmacophoric features in the correct orientation for binding. The amino alcohol motif is a known structural feature in various receptor ligands.

In the context of this compound, the bulky, hydrophobic Fmoc group can itself act as a pharmacophore, potentially interacting with hydrophobic pockets in a target protein. For instance, the Fmoc group has been shown to have an affinity for the active sites of cholinesterases. The flexible butanol linker can then serve to optimally position the Fmoc group within the binding site. Furthermore, the primary alcohol and the amine (after deprotection) provide handles for the introduction of additional functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein, thereby enhancing binding affinity and selectivity.

Integration into PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Degraders

Targeted protein degradation using technologies like PROTACs and molecular glues is a rapidly emerging therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.

This compound is explicitly listed as a C4 linker for the synthesis of PROTACs. Its bifunctional nature allows for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand. The hydroxyl group can be used to connect to one of the ligands, and after deprotection of the Fmoc group, the resulting amine can be coupled to the other ligand. This modular approach is highly advantageous for creating libraries of PROTACs with varying linker lengths and compositions to optimize their degradation activity.

While molecular glues are typically smaller molecules that induce protein-protein interactions without a distinct linker, the principles of their design are evolving. Building blocks like this compound could be incorporated into the synthesis of more complex or "fragment-linked" molecular glues, where the butanol chain could provide the necessary spacing and flexibility to facilitate the desired protein-protein interactions.

Summary of this compound in PROTAC Synthesis:

| Component | Function |

| Hydroxyl group | Attachment point for either the target protein ligand or the E3 ligase ligand. |

| Fmoc-protected amine | Allows for controlled, directional synthesis. Deprotection reveals a reactive site for the attachment of the second ligand. |

| C4 alkyl chain | Provides a flexible spacer of a defined length between the two ligands. |

Contributions to Materials Science and Polymer Chemistry

Incorporation into Functional Polymers and Biopolymers

The dual functionality of 4-(Fmoc-amino)-1-butanol allows for its incorporation into a variety of polymer backbones, introducing pendant groups that can be deprotected to yield reactive amine functionalities. These amines can then serve as sites for grafting other molecules, altering the polymer's physical and chemical properties.

A notable example of the utility of the unprotected precursor, 4-amino-1-butanol (B41920), is in the synthesis of poly(ester amides) (PEAs). Research has detailed the melt condensation of sebacic acid with 4-amino-1-butanol to produce a PEA. In such a polycondensation reaction, the hydroxyl and amino groups of 4-amino-1-butanol react with the carboxylic acid groups of sebacic acid to form ester and amide linkages, respectively. The use of this compound in a similar synthesis would allow for a more controlled polymerization. Initially, only the hydroxyl group would react, leading to the formation of a polyester (B1180765) with pendant Fmoc-protected amine groups. Subsequent removal of the Fmoc group would then expose the amine functionalities along the polymer chain, which could be used for cross-linking or for the attachment of bioactive molecules, thereby creating a functional biopolymer.

The incorporation of such amino groups is crucial for developing biodegradable polymers for applications like gene delivery. Current time information in BT. The resulting cationic polymers can form complexes with negatively charged nucleic acids, facilitating their entry into cells.

Table 1: Polymer Systems Incorporating Amino-Butanol Moieties

| Polymer Type | Monomers | Key Feature | Potential Application |

| Poly(ester amide) | Sebacic acid, 4-amino-1-butanol | Random ester and amide linkages | Biodegradable materials |

| Functional Polyester | Dicarboxylic acid, this compound | Pendant protected amine groups | Drug delivery, bioconjugation |

Design of Smart Materials and Responsive Systems

"Smart" materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The incorporation of this compound into polymer structures provides a pathway to creating such intelligent systems.

After the deprotection of the Fmoc group, the resulting primary amine on the polymer side chain can be protonated or deprotonated in response to changes in pH. nih.gov In an acidic environment, the amine groups become protonated (NH3+), leading to electrostatic repulsion between the polymer chains. This can cause the polymer network to swell, a property that can be exploited for the controlled release of encapsulated drugs. As the pH increases, the amines are deprotonated, reducing the repulsion and causing the material to shrink.

While specific research on this compound in this context is not extensively documented, its structure is analogous to other amino-containing monomers used in the synthesis of pH-responsive hydrogels. The butanol spacer provides flexibility to the polymer backbone, while the amine group acts as the pH-sensitive trigger.

Role in Surface Modification and Coating Technologies

The ability to tailor the surface properties of materials is critical for a wide range of applications, from biocompatible medical implants to advanced sensors. This compound can be a valuable tool for surface modification, enabling the covalent attachment of functional polymer layers.

The hydroxyl group of this compound can be used to anchor the molecule to a surface, for example, through esterification with carboxylic acid groups on a substrate or by reacting with surface silanol (B1196071) groups on silica-based materials. Once immobilized, the Fmoc-protected amine faces away from the surface. Deprotection then exposes a high density of primary amines on the surface. These amines can serve as initiation sites for "grafting-from" polymerization, where polymer chains are grown directly from the surface. This technique allows for the creation of dense polymer brushes that can dramatically alter the surface's wettability, biocompatibility, and chemical reactivity. nih.gov

Alternatively, the deprotected amine can be used to "graft-to" pre-synthesized polymers that have reactive end groups, effectively tethering them to the surface. This approach is particularly useful for creating surfaces with specific functionalities for applications in coatings and biocompatible materials.

Applications in Dendrimer and Nanomaterial Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis requires a stepwise, generational growth, where precise control over the reaction sequence is paramount. The bifunctional nature of this compound makes it a suitable candidate as a building block, or dendron, for the construction of dendrimers.

In a hypothetical dendrimer synthesis, the hydroxyl group of this compound could be reacted with a multifunctional core molecule. After this initial attachment, the Fmoc group would be removed to expose the amine. This amine could then be reacted with a molecule that contains, for example, two or more carboxylic acid groups, thereby doubling the number of reactive sites at each step. Repetition of this protection-deprotection-reaction cycle would lead to the generational growth of the dendrimer.

In the realm of nanomaterials, this compound can be used as a surface functionalizing agent for nanoparticles. For instance, it can be attached to gold nanoparticles through the formation of a self-assembled monolayer, with the hydroxyl group available for further reactions. The Fmoc-protected amine provides a latent reactive group that can be deprotected to attach targeting ligands, drugs, or imaging agents, creating multifunctional nanoparticles for biomedical applications. The butanol chain acts as a spacer, distancing the functional payload from the nanoparticle surface and potentially improving its accessibility and activity.

Analytical and Spectroscopic Characterization Techniques in Research

Advanced NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "4-(Fmoc-amino)-1-butanol". Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments provide precise information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the proton signals are distributed according to their electronic environments. The aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.3-7.8 ppm), while the aliphatic protons of the butanol chain are found in the upfield region. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms show characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is interactive. Click on the headers to sort the data.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic | ¹H | 7.30 - 7.80 | Protons on the fluorenyl rings |

| Methylene (Fmoc) | ¹H | 4.35 - 4.50 | CH₂ group of the Fmoc moiety |

| Methine (Fmoc) | ¹H | 4.20 - 4.30 | CH group of the Fmoc moiety |

| Methylene (Butanol) | ¹H | 3.55 - 3.65 | -CH₂-OH |

| Methylene (Butanol) | ¹H | 3.15 - 3.25 | -CH₂-NH |

| Methylene (Butanol) | ¹H | 1.50 - 1.70 | Internal -CH₂-CH₂- |

| Amide | ¹H | ~5.0 (broad) | N-H proton of the carbamate (B1207046) |

| Carbonyl | ¹³C | ~156 | C=O of the carbamate |

| Aromatic | ¹³C | 120 - 145 | Carbons of the fluorenyl rings |

| Methylene (Fmoc) | ¹³C | ~66 | O-CH₂ of the Fmoc moiety |

| Methylene (Butanol) | ¹³C | ~62 | -CH₂-OH |

| Methine (Fmoc) | ¹³C | ~47 | CH of the Fmoc moiety |

| Methylene (Butanol) | ¹³C | ~40 | -CH₂-NH |

Mass Spectrometry (MS) Techniques for Purity and Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of "this compound". The compound has an empirical formula of C₁₉H₂₁NO₃ and a molecular weight of 311.37 g/mol .

Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used. In positive ion mode ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 312.38. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected, further corroborating the molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental formula and distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion, offering additional structural confirmation by identifying characteristic fragments corresponding to the Fmoc group and the butanol side chain.

Table 2: Expected Mass Spectrometry Data for this compound

This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₃ | - |

| Molecular Weight | 311.37 g/mol | - |

| [M+H]⁺ (protonated ion) | 312.38 m/z | ESI-MS |

| [M+Na]⁺ (sodiated ion) | 334.36 m/z | ESI-MS |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of this compound. researchscientific.co.ukscientificlabs.com Due to the strong UV absorbance of the fluorenyl group, detection is typically performed using a UV detector. A reversed-phase C18 column is often used with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov This method can effectively separate the target compound from starting materials (e.g., 4-amino-1-butanol), reagents (e.g., Fmoc-Cl), and any side products formed during the reaction. Commercial suppliers often specify a purity of ≥98.0% as determined by HPLC. scientificlabs.com HPLC is also invaluable for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product to determine the optimal reaction time.

Gas Chromatography (GC) may also be used, although it is generally less common for compounds of this molecular weight and polarity unless derivatization is performed. merckmillipore.com If used, it would serve to detect volatile impurities. chromforum.org GC analysis coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can quantify the presence of residual solvents or other low-molecular-weight contaminants. nih.gov

Table 3: Typical HPLC Parameters for Purity Analysis

This table is interactive. Click on the headers to sort the data.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase A | Water (often with 0.1% TFA) | Aqueous component |

| Mobile Phase B | Acetonitrile or Methanol | Organic component |

| Mode | Gradient elution | To resolve compounds with different polarities |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow |

| Detection | UV Absorbance (e.g., 254, 265 nm) | Quantitation based on Fmoc chromophore |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for analyzing the stereochemistry of chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

However, "this compound" is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any element of chirality. Consequently, it is optically inactive and will not produce a signal in either CD or ORD spectroscopy.

While these techniques are critically important for confirming the enantiomeric purity of chiral Fmoc-protected amino acids, they are not applicable to the stereochemical analysis of "this compound" itself. researchgate.netphenomenex.com The absence of a CD or ORD spectrum for a purified sample of this compound would be an expected result, confirming its achiral nature.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations of 4-(Fmoc-amino)-1-butanol and its Derivatives

MD simulations of Fmoc-protected dipeptides have shown that the fluorenyl group has a strong tendency to engage in π-π stacking interactions, which can drive the self-assembly of these molecules into larger supramolecular structures. researchgate.net Although this compound is not a peptide, the fundamental interactions governing the behavior of the Fmoc group would be similar. An MD simulation of this compound in a solvent like dimethylformamide (DMF), commonly used in solid-phase synthesis, could reveal the conformational preferences of the molecule and its solvation structure.

Simulation Setup and Parameters:

A typical MD simulation would be set up using a classical force field such as AMBER or CHARMM. The molecule would be placed in a periodic box filled with solvent molecules. The system would be energy-minimized to remove any steric clashes, followed by a gradual heating phase to the desired temperature and an equilibration phase under constant pressure and temperature (NPT ensemble). Finally, a production run would be performed to collect trajectory data for analysis.

Hypothetical Molecular Dynamics Simulation Parameters for this compound:

| Parameter | Value |

| Force Field | AMBER ff14SB |

| Solvent | DMF |

| Box Type | Triclinic |

| Temperature | 298 K |

| Pressure | 1 atm |

| Ensemble | NPT |

| Simulation Time | 100 ns |

Analysis of the simulation trajectory would provide information on the distribution of dihedral angles, the radius of gyration, and the interaction of the molecule with the solvent. For derivatives of this compound, where the butanol chain is extended or functionalized, MD simulations could predict how these modifications affect the flexibility and interaction profile of the linker.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and to elucidate reaction mechanisms. nih.gov For this compound, these calculations can be used to understand the reactivity of the hydroxyl and the Fmoc-protected amino groups.

For instance, the deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. wikipedia.org Quantum chemical calculations can model the reaction pathway, identify the transition state, and calculate the activation energy for this process. This information is valuable for optimizing reaction conditions. Methods such as Density Functional Theory (DFT) are well-suited for such investigations.

Hypothetical Reaction Energetics for Fmoc Deprotection (DFT Calculation):

| Species | Relative Energy (kcal/mol) |

| Reactant (Fmoc-R + Base) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Dibenzofulvene + R-NH2 + Base-H+) | -5.8 |

| Product (Dibenzofulvene-Base Adduct + R-NH2) | -12.5 |

These calculations can also be applied to reactions involving the hydroxyl group, such as its attachment to a solid support in solid-phase synthesis. combichemistry.com By modeling the reaction with different reagents, the most favorable pathway can be predicted.

Conformational Analysis and Structure-Property Relationships

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For this compound, the flexibility of the four-carbon chain allows for a number of possible conformations.

The conformational preferences of the butanol backbone can be understood by analogy to n-butane, which exhibits anti and gauche conformations. slideshare.net The bulky Fmoc group will significantly influence the conformational landscape, likely favoring extended conformations to minimize steric hindrance. The relationship between the conformation and properties such as solubility or reactivity can be established through these studies. For example, a more extended conformation might facilitate better interaction with a solid support surface.

Hypothetical Conformational Energy Profile of the C-C-C-C Backbone in this compound:

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) |

| 180° | Anti (extended) | 0.0 |

| +60° | Gauche | 1.2 |

| -60° | Gauche | 1.2 |

| 0° | Eclipsed | 5.0 |

These energy values would be influenced by the presence of the Fmoc and hydroxyl groups, and a full potential energy surface scan would be necessary for a complete picture.

In Silico Screening and Design of Novel Compounds

In silico screening involves the use of computational methods to search for and identify molecules with desired properties from a virtual library. While this compound is a known compound, this approach can be used to design novel derivatives with improved characteristics. For example, one might want to design a linker with enhanced solubility or different reactivity.

A virtual library of this compound derivatives could be generated by systematically modifying the butanol chain (e.g., introducing ether linkages, branching) or by substituting the fluorenyl group. Properties such as the octanol-water partition coefficient (logP), a measure of hydrophobicity, and the polar surface area (PSA), which relates to membrane permeability, can be calculated for each derivative. This allows for the rapid screening of a large number of compounds to identify candidates with a desired property profile.

Hypothetical In Silico Screening of this compound Derivatives:

| Derivative | Modification | Calculated logP | Calculated PSA (Ų) |

| This compound | Parent Compound | 3.5 | 59.8 |

| Derivative 1 | Ethoxy group at C2 | 3.8 | 69.1 |

| Derivative 2 | Methyl branch at C3 | 3.9 | 59.8 |

| Derivative 3 | Hydroxyl group at C2 | 3.1 | 79.9 |

This type of screening can guide synthetic efforts by prioritizing compounds that are most likely to have the desired properties, thereby saving time and resources.

Future Directions and Emerging Research Avenues

Expanding Synthetic Utility of 4-(Fmoc-amino)-1-butanol in Complex Molecule Synthesis

The application of this compound as a foundational building block in the synthesis of complex organic molecules is a promising area of future research. Its bifunctional nature allows for sequential or orthogonal modifications, making it an ideal component for constructing intricate molecular architectures, including peptide mimics and natural product analogues. The Fmoc group provides robust protection of the amino functionality, which can be selectively removed under mild basic conditions, a key advantage in the multi-step synthesis of sensitive compounds. beilstein-journals.org

The primary alcohol group of this compound offers a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether and ester formations, as well as Mitsunobu and substitution reactions. This dual functionality is particularly advantageous in the solid-phase synthesis of complex peptides and peptidomimetics, where the butyl linker can be used to introduce conformational constraints or to append functionalities such as reporter groups or pharmacokinetic modifiers.

Future research will likely focus on incorporating this compound into the synthesis of novel macrocycles and other topologically complex molecules. The flexible four-carbon chain can serve as a key component of a macrocyclic ring system, influencing its conformation and binding properties. Furthermore, the development of novel synthetic methodologies that leverage the unique reactivity of this compound will continue to expand its utility in creating diverse and complex molecular structures.

Novel Applications in Chemical Biology and Biosensing

The integration of this compound into chemical biology tools and biosensors represents a burgeoning field of investigation. The aminobutanol (B45853) backbone can serve as a versatile linker to attach probes, such as fluorescent dyes or biotin (B1667282) tags, to biomolecules of interest. The Fmoc protecting group allows for controlled, site-specific introduction of these labels during solid-phase peptide synthesis, enabling the creation of sophisticated molecular probes for studying biological processes.

A key area of interest is the development of novel biosensors. The hydroxyl group of this compound can be functionalized with a recognition element, such as a small molecule ligand or a peptide sequence, while the amino group can be used to anchor the sensor to a surface or a nanoparticle. Upon binding of the target analyte to the recognition element, a detectable signal can be generated, for example, through a change in fluorescence or an electrochemical response.

Future research is anticipated to explore the use of this compound in the construction of "smart" biomaterials and drug delivery systems. For instance, it could be incorporated into hydrogels or polymers where the Fmoc group can be cleaved by a specific biological trigger, leading to the release of a therapeutic agent or a change in the material's properties. The biocompatibility of the underlying 4-aminobutanol scaffold makes it an attractive component for such in vivo applications.

Integration into Automated Synthesis Platforms

The compatibility of this compound with automated synthesis platforms, particularly in the context of solid-phase peptide synthesis (SPPS), is a significant driver for its future applications. The use of the Fmoc protecting group is a cornerstone of modern automated SPPS due to its mild cleavage conditions, which are compatible with a wide range of amino acid side chains and sensitive modifications. nih.gov The deprotection of the Fmoc group can be readily monitored by UV spectroscopy, a feature that is well-suited for automated processes. nih.gov

The integration of this compound into automated synthesis workflows allows for the high-throughput production of peptides and peptidomimetics containing this building block. This enables the rapid generation of compound libraries for screening in drug discovery and materials science. The primary alcohol functionality of the molecule can be derivatized on the solid support after its incorporation into a peptide sequence, further expanding the diversity of the synthesized molecules.

Future developments in this area will likely focus on optimizing the coupling and deprotection cycles for this compound in various automated synthesizers. Research may also explore its use in other automated synthesis technologies beyond traditional peptide synthesis, such as in the automated synthesis of oligonucleotides or small molecule libraries. The commercial availability of high-purity this compound will be crucial for its widespread adoption in these high-throughput applications. ajpamc.com

Exploration of Supramolecular Interactions and Self-Assembly

The fluorenyl moiety of the Fmoc group in this compound imparts significant hydrophobicity and aromaticity, properties that can drive supramolecular interactions and self-assembly processes. The π-π stacking of the fluorenyl groups can lead to the formation of ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. The 4-aminobutanol portion of the molecule can be functionalized to introduce additional non-covalent interaction motifs, such as hydrogen bonding or electrostatic interactions, to further control the self-assembly process.

The ability of Fmoc-modified amino acids and short peptides to self-assemble into functional materials is a well-established field. kaist.ac.kr Future research will likely extend these principles to molecules incorporating this compound. By systematically varying the functional groups appended to the hydroxyl or amino termini, it will be possible to tune the morphology and properties of the resulting self-assembled materials.

Potential applications for these self-assembling systems are vast and include drug delivery, tissue engineering, and biocatalysis. For example, hydrogels formed from the self-assembly of this compound derivatives could be used to encapsulate and release drugs in a controlled manner. The ordered arrangement of functional groups within the self-assembled structures could also be harnessed to create novel catalytic materials.

Environmental and Sustainable Chemistry Considerations in Production and Use

As the applications of this compound expand, so too will the importance of considering the environmental and sustainability aspects of its production and use. The development of greener synthetic routes to this compound will be a key area of future research. This could involve the use of biocatalysis or flow chemistry to reduce waste and energy consumption. For instance, the microbial production of the precursor 4-amino-1-butanol (B41920) from renewable feedstocks has been reported and could be a more sustainable starting point for the synthesis of the Fmoc-protected derivative. nih.gov

In terms of its use, a focus on atom economy and the development of recyclable reagents and catalysts will be important. In the context of solid-phase synthesis, the development of more environmentally friendly solvents and cleavage cocktails is an ongoing area of research. The fluorene (B118485) by-product generated upon Fmoc deprotection can be a concern, and methods for its capture and recycling would enhance the sustainability of processes utilizing this protecting group.

Q & A

Basic Research Questions

Q. What is the primary synthetic route for 4-(Fmoc-amino)-1-butanol, and what methodological considerations are critical for its preparation?

- Answer : The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) . Key steps include:

- Protection of the amino group : The Fmoc group (9-fluorenylmethyloxycarbonyl) is introduced to protect the amine during synthesis .

- Coupling reactions : Activation of the hydroxyl group in 1-butanol derivatives using coupling reagents (e.g., HBTU or DCC) to facilitate amide bond formation. Temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions .

- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, requiring precise timing to avoid backbone cleavage .

Q. How is this compound purified, and what analytical techniques validate its purity?

- Answer :

- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) with gradients of acetonitrile/water (0.1% TFA) is standard .

- Analytical validation :

- HPLC : Retention time and peak symmetry confirm purity (>95%) .

- Mass spectrometry (MS) : Exact mass (calculated: ~325.4 g/mol) and isotopic patterns verify molecular identity .

- NMR : ¹H/¹³C spectra confirm the absence of residual solvents (e.g., DMF) and correct stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide backbones?

- Answer :

- Reagent selection : Use DIC/HOBt or PyBOP for sterically hindered couplings; monitor reaction progress via Kaiser test .

- Solvent optimization : Anhydrous DMF or NMP improves solubility. Additives like DIEA (2–5%) enhance activation .

- Temperature modulation : Perform couplings at 0°C for sensitive residues to reduce racemization .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Answer :

- Fmoc cleavage : Premature deprotection occurs if piperidine exposure exceeds 30 minutes. Use shorter deprotection cycles (2 × 5 minutes) .

- Oxidation : The hydroxyl group may oxidize; add 0.1 M DTT to reaction buffers to stabilize thiol-containing intermediates .

- Aggregation : For hydrophobic sequences, incorporate 10% DMSO or use microwave-assisted synthesis to improve solubility .

Q. How does the structural flexibility of this compound impact its utility in designing peptide-based biomaterials?

- Answer : The butanol spacer introduces conformational flexibility, enabling:

- Controlled self-assembly : Adjust spacer length to tune hydrogel porosity or nanoparticle size .

- Functionalization : The hydroxyl group allows post-synthetic modifications (e.g., PEGylation or biotinylation) via esterification .

Q. What advanced spectroscopic methods resolve contradictions in stability data under varying pH conditions?

- Answer :

- Circular dichroism (CD) : Monitors secondary structure changes in peptides under pH 3–10 buffers to identify destabilization thresholds .

- LC-MS/MS : Quantifies degradation products (e.g., free Fmoc or butanol derivatives) in accelerated stability studies (40°C/75% RH) .

Methodological Best Practices

- Handling : Use gloves and fume hoods to prevent skin exposure; the compound may cause mild irritation (safety data per GHS guidelines) .

- Scale-up : For gram-scale synthesis, replace DMF with less toxic solvents (e.g., THF) and optimize stirring rates to maintain homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.